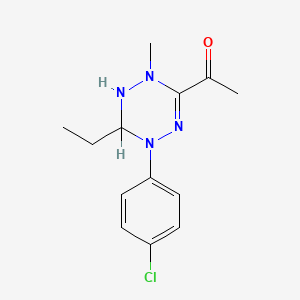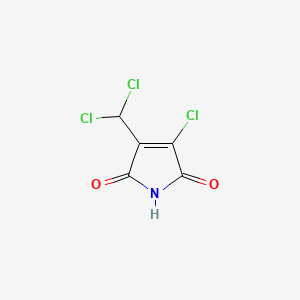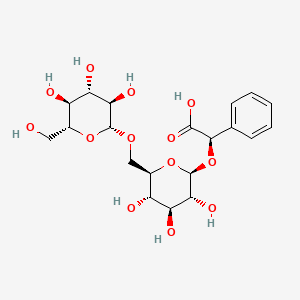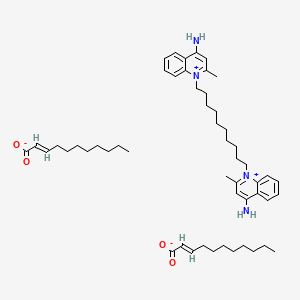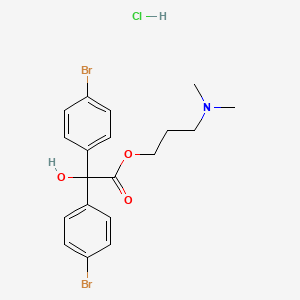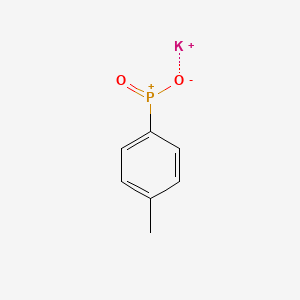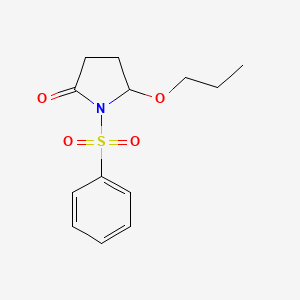
4-Chloro-N-(1,1-diethyldocosyl)-1-hydroxynaphthalene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 252-422-1, also known as (+)- (1-methylpyrrolidin-2-yl)methyl bis (4-chlorophenoxy)acetate hydrochloride, is a chemical compound with the molecular formula C20H21Cl2NO4.ClH. This compound is recognized for its unique structure and properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)- (1-methylpyrrolidin-2-yl)methyl bis (4-chlorophenoxy)acetate hydrochloride typically involves the reaction of 1-methylpyrrolidine with bis (4-chlorophenoxy)acetic acid in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to maximize yield and minimize impurities. The final product is then purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(+)- (1-methylpyrrolidin-2-yl)methyl bis (4-chlorophenoxy)acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to yield different reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.
Scientific Research Applications
(+)- (1-methylpyrrolidin-2-yl)methyl bis (4-chlorophenoxy)acetate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies involving enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating certain medical conditions.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of (+)- (1-methylpyrrolidin-2-yl)methyl bis (4-chlorophenoxy)acetate hydrochloride involves its interaction with specific molecular targets. It binds to certain receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (+)- (10,11-dihydro-5-methyl-5H-dibenzo [a,d]cyclohepten-5,10-diyl)ammonium hydrogen [S- (R*,R*)]-2,3-bis (p-toluoyloxy)succinate
- (+)- (1α,2β,5β)-2- (isopropyl)-5-methylcyclohexyl acetate
- (+)-1,2,3,4,4a,9-hexahydro-2-methyldibenzo [c,f]pyrimido [1,6-a]azepine fumarate
Uniqueness
What sets (+)- (1-methylpyrrolidin-2-yl)methyl bis (4-chlorophenoxy)acetate hydrochloride apart from similar compounds is its specific molecular structure, which confers unique reactivity and binding properties. This makes it particularly valuable in applications requiring precise molecular interactions.
Properties
CAS No. |
35185-58-1 |
|---|---|
Molecular Formula |
C37H60ClNO2 |
Molecular Weight |
586.3 g/mol |
IUPAC Name |
4-chloro-N-(3-ethyltetracosan-3-yl)-1-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C37H60ClNO2/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26-29-37(5-2,6-3)39-36(41)33-30-34(38)31-27-24-25-28-32(31)35(33)40/h24-25,27-28,30,40H,4-23,26,29H2,1-3H3,(H,39,41) |
InChI Key |
ARFVNQPBJMMWIM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(CC)(CC)NC(=O)C1=C(C2=CC=CC=C2C(=C1)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


